molecular formula C17H13FN2O2 B7635460 2-(3-fluorophenyl)-N-[4-(1,3-oxazol-5-yl)phenyl]acetamide

2-(3-fluorophenyl)-N-[4-(1,3-oxazol-5-yl)phenyl]acetamide

Cat. No. B7635460
M. Wt: 296.29 g/mol
InChI Key: ADGXLGCHPOTGCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-fluorophenyl)-N-[4-(1,3-oxazol-5-yl)phenyl]acetamide, also known as FOA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. FOA is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 361.4 g/mol.

Mechanism of Action

The exact mechanism of action of 2-(3-fluorophenyl)-N-[4-(1,3-oxazol-5-yl)phenyl]acetamide is not fully understood, but it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters such as GABA and glutamate. 2-(3-fluorophenyl)-N-[4-(1,3-oxazol-5-yl)phenyl]acetamide has also been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response.
Biochemical and Physiological Effects:
2-(3-fluorophenyl)-N-[4-(1,3-oxazol-5-yl)phenyl]acetamide has been shown to have a variety of biochemical and physiological effects in animal models. It has been shown to reduce seizure activity, decrease pain sensitivity, and reduce inflammation. 2-(3-fluorophenyl)-N-[4-(1,3-oxazol-5-yl)phenyl]acetamide has also been shown to improve cognitive function and memory in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

2-(3-fluorophenyl)-N-[4-(1,3-oxazol-5-yl)phenyl]acetamide has several advantages for use in lab experiments. It is relatively easy to synthesize and can be obtained in high purity. 2-(3-fluorophenyl)-N-[4-(1,3-oxazol-5-yl)phenyl]acetamide is also stable under a variety of conditions and can be stored for extended periods of time. However, 2-(3-fluorophenyl)-N-[4-(1,3-oxazol-5-yl)phenyl]acetamide has some limitations for use in lab experiments. It has a low water solubility, which can make it difficult to administer in certain experiments. 2-(3-fluorophenyl)-N-[4-(1,3-oxazol-5-yl)phenyl]acetamide is also relatively expensive compared to other compounds.

Future Directions

There are several future directions for research on 2-(3-fluorophenyl)-N-[4-(1,3-oxazol-5-yl)phenyl]acetamide. One area of interest is the development of 2-(3-fluorophenyl)-N-[4-(1,3-oxazol-5-yl)phenyl]acetamide analogs with improved pharmacological properties. Another area of interest is the investigation of 2-(3-fluorophenyl)-N-[4-(1,3-oxazol-5-yl)phenyl]acetamide as a potential treatment for other neurological disorders such as epilepsy and multiple sclerosis. Additionally, more studies are needed to fully understand the mechanism of action of 2-(3-fluorophenyl)-N-[4-(1,3-oxazol-5-yl)phenyl]acetamide and its potential side effects.

Synthesis Methods

2-(3-fluorophenyl)-N-[4-(1,3-oxazol-5-yl)phenyl]acetamide can be synthesized using a multi-step process that involves the reaction of 3-fluoroaniline with 4-(1,3-oxazol-5-yl)benzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with acetic anhydride to yield 2-(3-fluorophenyl)-N-[4-(1,3-oxazol-5-yl)phenyl]acetamide.

Scientific Research Applications

2-(3-fluorophenyl)-N-[4-(1,3-oxazol-5-yl)phenyl]acetamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit anticonvulsant, analgesic, and anti-inflammatory properties in animal models. 2-(3-fluorophenyl)-N-[4-(1,3-oxazol-5-yl)phenyl]acetamide has also been investigated for its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

2-(3-fluorophenyl)-N-[4-(1,3-oxazol-5-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN2O2/c18-14-3-1-2-12(8-14)9-17(21)20-15-6-4-13(5-7-15)16-10-19-11-22-16/h1-8,10-11H,9H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADGXLGCHPOTGCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CC(=O)NC2=CC=C(C=C2)C3=CN=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-fluorophenyl)-N-[4-(1,3-oxazol-5-yl)phenyl]acetamide

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